molecular formula C19H22N2O4S2 B3302806 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline CAS No. 919019-91-3

5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline

Cat. No. B3302806
CAS RN: 919019-91-3
M. Wt: 406.5 g/mol
InChI Key: CLHMFVHBKVBZGF-UHFFFAOYSA-N
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Description

Indoline is a heterocyclic organic compound that is a part of many biologically active molecules and pharmaceuticals. The sulfonyl group (SO2) is a common functional group in organic chemistry and is known for its ability to form stable and often biologically active compounds. The cyclopentylamino group could potentially contribute to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indoline core with a sulfonyl group attached to one carbon and a cyclopentylamino-sulfonyl group attached to another carbon. This structure could potentially influence its reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indoline derivatives are known to participate in a variety of chemical reactions. The presence of sulfonyl groups could make it a participant in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl group) would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline is not fully understood, but it is believed to act as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline in lab experiments is its high potency and selectivity for the PI3K pathway. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline. One area of research is the development of more stable and soluble analogs of this compound for improved efficacy in lab experiments. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for combination therapy with other anticancer drugs.

Scientific Research Applications

5-[(Cyclopentylamino)sulfonyl]-1-(phenylsulfonyl)indoline has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound was able to inhibit the growth of human prostate cancer cells in vitro by inducing apoptosis. Another study showed that this compound was able to enhance the antitumor activity of chemotherapy drugs in mice with breast cancer.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-(benzenesulfonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c22-26(23,20-16-6-4-5-7-16)18-10-11-19-15(14-18)12-13-21(19)27(24,25)17-8-2-1-3-9-17/h1-3,8-11,14,16,20H,4-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMFVHBKVBZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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